
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide is a complex organic compound that belongs to the class of pyrazinopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a p-chlorophenyl group and a morpholinoethoxy side chain suggests that this compound may have unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazinopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the morpholinoethoxy side chain: This can be done through nucleophilic substitution or addition reactions.
Formation of the hydrobromide salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethoxy side chain.
Reduction: Reduction reactions may target the pyrazinopyrimidine core or the p-chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.
科学的研究の応用
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of this compound would depend on its specific molecular targets. Potential mechanisms may include:
Enzyme inhibition: The compound may inhibit enzymes involved in key biological processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
Pathway modulation: The compound may affect signaling pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds with a chlorophenyl group attached to different cores.
Morpholinoethoxy derivatives: Compounds with a morpholinoethoxy side chain attached to various cores.
Uniqueness
The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide lies in its specific combination of functional groups, which may confer unique biological activities and pharmacological properties compared to other similar compounds.
特性
CAS番号 |
21271-37-4 |
|---|---|
分子式 |
C19H20BrClN4O3 |
分子量 |
467.7 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-(2-morpholin-4-ylethoxy)pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C19H19ClN4O3.BrH/c20-15-3-1-14(2-4-15)17-18(27-12-9-23-7-10-26-11-8-23)22-16-13-21-5-6-24(16)19(17)25;/h1-6,13H,7-12H2;1H |
InChIキー |
PWIBTVDCYVXTIH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=C(C=C4)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


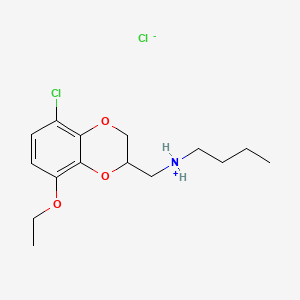
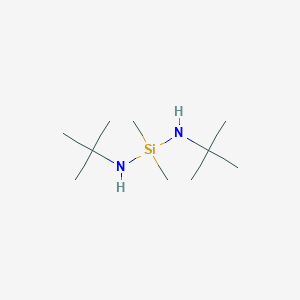
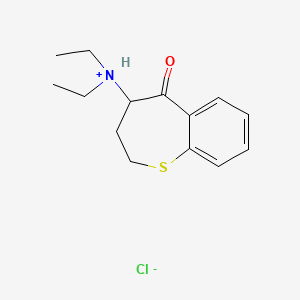
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)
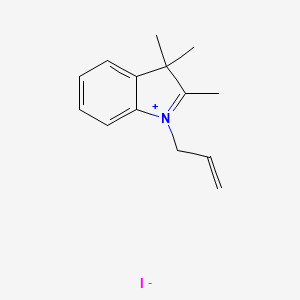
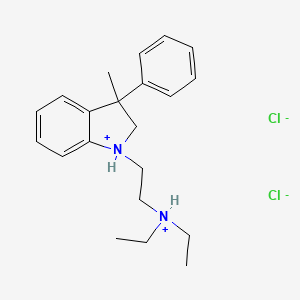

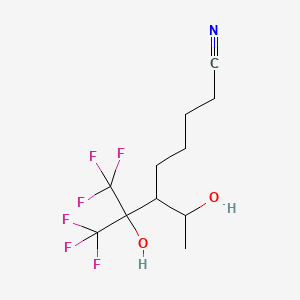
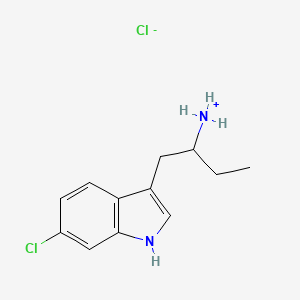
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)
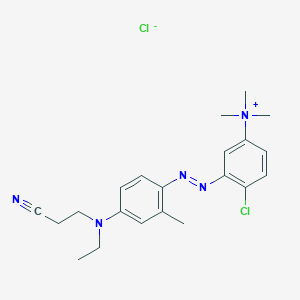
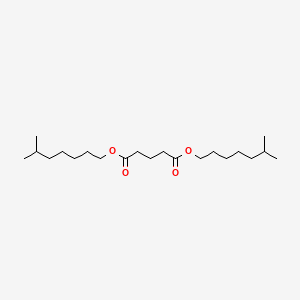

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
